4,4'-Dinitrobiphenyl

Thermal analysis Crystallography Purification

Misidentification among dinitrobiphenyl isomers causes failed reductions and thermal mismatch. 4,4'-Dinitrobiphenyl (CAS 1528-74-1) is the para,para′-isomer with unambiguous identity, supplied with full analytical documentation. • Melting point ~242°C vs. ~125°C for the 2,2′-isomer-remains solid during polycondensation >200°C, preventing inhomogeneous mixing. • Selective monoreduction to 4-amino-4′-nitrobiphenyl enables asymmetric azo dyes and bifunctional ligands; the 2,2′-isomer cyclizes under identical conditions. • Solvent-tunable mixed-valence radical anion (Hab) serves as a benchmark for Marcus-Hush theory validation.

Molecular Formula C12H8N2O4
Molecular Weight 244.2 g/mol
CAS No. 1528-74-1
Cat. No. B073382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Dinitrobiphenyl
CAS1528-74-1
Synonyms4,4'-dinitrobiphenyl
Molecular FormulaC12H8N2O4
Molecular Weight244.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C12H8N2O4/c15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18/h1-8H
InChIKeyBDLNCFCZHNKBGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityINSOL IN WATER;  SOL IN HOT ALCOHOL, BENZENE & ACETIC ACID

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Dinitrobiphenyl: Procurement-Quality Baseline


4,4'-Dinitrobiphenyl (DNBP) is the para,para′-disubstituted isomer of dinitrobiphenyl, consisting of two benzene rings linked by a central C–C bond with nitro groups at the 4 and 4′ positions. It is a crystalline solid with a melting point of approximately 242 °C and serves as a key precursor to 4,4′-diaminobiphenyl (benzidine) [1], a monomer for high-performance polyimides and azo dyes. Its symmetrical, coplanar-capable structure underpins properties that are sharply distinct from those of other dinitrobiphenyl isomers, making unambiguous identification critical during procurement.

Why Isomer Substitution Fails for 4,4'-Dinitrobiphenyl


Dinitrobiphenyls exist as six constitutional isomers (2,2′-, 2,3′-, 2,4′-, 3,3′-, 3,4′-, and 4,4′-), but the position of the nitro groups critically dictates molecular symmetry, reduction potential, regioselectivity, melting point, and complexation behaviour [1]. For example, 2,2′-dinitrobiphenyl melts at only ~125 °C and undergoes intramolecular reductive cyclization to benzo[c]cinnoline, whereas 4,4′-dinitrobiphenyl melts at ~242 °C and reduces cleanly to 4-amino-4′-nitrobiphenyl [2]. These divergent properties mean that substituting one isomer for another will alter reaction outcomes, thermal processing windows, and analytical signatures—risks that are quantifiable and documented below.

Quantitative Evidence: 4,4'-Dinitrobiphenyl vs. Closest Isomers


Higher Melting Point: Superior Crystallinity and Thermal Latitude

4,4′-Dinitrobiphenyl exhibits a melting point of 240–244 °C (lit. 242 °C) , whereas the 2,2′-isomer melts at 124–126 °C [1]. This represents a difference of approximately 118 °C, consistent with the higher molecular symmetry and more efficient crystal packing of the para-disubstituted isomer.

Thermal analysis Crystallography Purification

Distinct Electrochemical Fingerprint from Sequential One-Electron Reduction

Cyclic voltammetry of 4,4′-dinitrobiphenyl-containing azacrown macrocyclic lactams reveals two well-resolved, successive one-electron reductions at −0.9 V and −1.6 V versus AgCl/Ag in MeCN [1]. In contrast, 2,2′-dinitrobiphenyl undergoes three polarographic steps under comparable aprotic conditions, with the third step corresponding to a complex multi-electron transfer that yields 9,10-diazaphenanthrene [2]. The two-step pattern of the 4,4′-isomer simplifies spectroelectrochemical analysis and permits clean generation of the mono-reduced radical anion.

Electrochemistry Redox behaviour Molecular electronics

Selective Mono-Reduction to 4-Amino-4′-nitrobiphenyl

Treatment of 4,4′-dinitrobiphenyl with sodium hydrosulphide (NaSH) or tin(II) chloride selectively reduces one nitro group to afford 4-amino-4′-nitrobiphenyl in good yield, a key intermediate for unsymmetrical monomers [1]. Under identical or similar reducing conditions, 2,2′-dinitrobiphenyl preferentially undergoes intramolecular reductive coupling to form benzo[c]cinnoline, a heterocyclic product, rather than the corresponding monoamine [2]. This divergence in reaction pathway is dictated by the spatial proximity of the nitro groups in the ortho isomer.

Selective reduction Synthetic utility Diamine precursors

Solvent-Tunable Mixed-Valence Charge Delocalization

The 4,4′-dinitrobiphenyl radical anion serves as a prototypical Robin–Day Class II/III mixed-valence system. Its optical intervalence charge-transfer (IVCT) band is predominantly charge-localized in high-λₛ solvent MeCN and charge-delocalized in low-λₛ solvent HMPA, with intermediate behaviour in DMF [1]. Hush analysis of the localized IVCT band in MeCN yields an electronic coupling parameter Hab of approximately half the value found for the fully planar 2,7-dinitrofluorene radical anion (1100 cm⁻¹) and comparable to that of the twisted 2,2′-dimethyl-4,4′-dinitrobiphenyl radical anion (540 cm⁻¹) [1]. The 4,4′-isomer thus occupies a unique intermediate position on the Class II/III borderline that is not accessible with ortho-substituted isomers owing to their greater torsional angles and altered conjugation.

Mixed-valence chemistry Electron transfer Molecular electronics

Thermally Stable Molecular Complexes vs. Ortho Isomers

4,4′-Dinitrobiphenyl forms 1:1 and 3:1 molecular complexes with para-substituted biphenyl donors such as 4-hydroxybiphenyl and benzidine. Thermogravimetric and melting-point measurements show that these complexes exhibit single, elevated melting transitions that are significantly higher than those of the individual parent components, attributed to intermolecular hydrogen bonding between nitro and hydroxyl/amino groups [1]. For instance, the complex with benzidine displays an “unexpectedly high” melting point, whereas analogous complexes have not been reported for 2,2′-dinitrobiphenyl, whose ortho-nitro groups are sterically shielded and less available for intermolecular hydrogen bonding.

Cocrystallization Thermal stability Hydrogen bonding

4,4'-Dinitrobiphenyl: High-Confidence Application Scenarios


High-Temperature Polyimide Monomer Stability

The melting point of ~242 °C allows 4,4′-dinitrobiphenyl to remain solid during the initial stages of polycondensation reactions that are conducted at elevated temperatures (>200 °C), preventing premature liquefaction that can cause inhomogeneous mixing. After reduction to 4,4′-diaminobiphenyl, it serves as a diamine monomer for polyimides with exceptional thermal and mechanical properties [1].

Unsymmetrical Biphenyl Derivatives via Selective Mono-Reduction

The ability to selectively reduce one nitro group to an amine while leaving the other intact enables the preparation of 4-amino-4′-nitrobiphenyl—a directional building block for asymmetric azo dyes, nonlinear optical chromophores, and bifunctional ligands. This regiochemical control is not achievable with 2,2′-dinitrobiphenyl, which cyclizes under the same conditions [2].

Mixed-Valence Electron Transfer and Solvent-Mediated Charge Delocalization

The 4,4′-dinitrobiphenyl radical anion is a benchmark system for investigating the Class II/III mixed-valence transition because its electronic coupling (Hab) is intermediate between fully localized and fully delocalized regimes and can be reversibly tuned by solvent choice. This makes it ideal for validating Marcus–Hush theory and for educating students in molecular electronics [3].

Cocrystal Engineering for Optical and Energetic Materials

The para-nitro groups of 4,4′-dinitrobiphenyl are sterically accessible for hydrogen bonding with complementary donors (e.g., phenols, anilines), enabling the design of cocrystals with tailored melting points, colours, and packing densities. Such cocrystals are of interest for non-linear optics, organic semiconductors, and thermally stable energetic formulations [4].

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